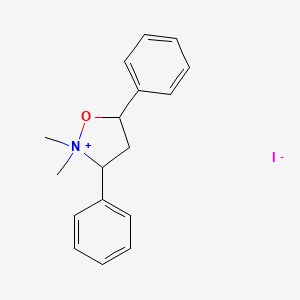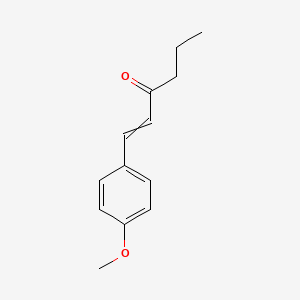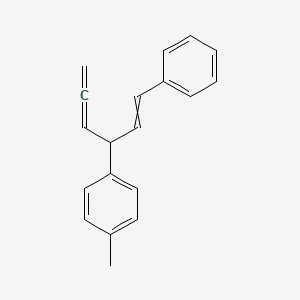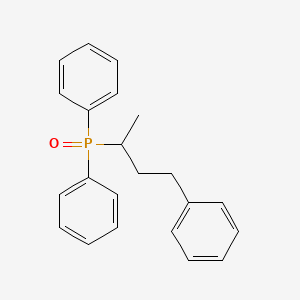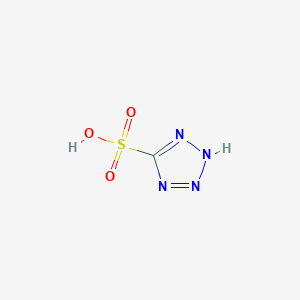
2H-tetrazole-5-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-tetrazole-5-sulfonic acid is a heterocyclic compound containing a tetrazole ring substituted with a sulfonic acid group at the 5-position. Tetrazoles are known for their high nitrogen content and unique chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and coordination chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-tetrazole-5-sulfonic acid typically involves the cycloaddition of azides with nitriles under acidic conditions. One common method is the reaction of sodium azide with sulfonyl chlorides in the presence of a base, followed by cyclization to form the tetrazole ring . Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound often employs eco-friendly methods, such as using water as a solvent and moderate reaction conditions to minimize environmental impact. Catalysts like FeCl3-SiO2 have been used to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2H-tetrazole-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form sulfonic acid derivatives.
Reduction: Can be reduced to form corresponding amines.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids for oxidation, and reducing agents like hydrogen gas or metal hydrides for reduction . Substitution reactions often require bases or nucleophiles under controlled conditions .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted tetrazoles, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2H-tetrazole-5-sulfonic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2H-tetrazole-5-sulfonic acid involves its ability to act as an acid or base, depending on the reaction conditions. The tetrazole ring can stabilize negative charges through delocalization, making it an effective ligand in coordination chemistry . In biological systems, it mimics the carboxylic acid functional group, interacting with various molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
1H-tetrazole: Lacks the sulfonic acid group, making it less acidic and less versatile in certain reactions.
5-substituted tetrazoles: Similar in structure but differ in the nature of the substituent at the 5-position, affecting their reactivity and applications.
Uniqueness
2H-tetrazole-5-sulfonic acid is unique due to the presence of both the tetrazole ring and the sulfonic acid group, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in applications requiring both high acidity and stability .
Propiedades
Número CAS |
82986-47-8 |
|---|---|
Fórmula molecular |
CH2N4O3S |
Peso molecular |
150.12 g/mol |
Nombre IUPAC |
2H-tetrazole-5-sulfonic acid |
InChI |
InChI=1S/CH2N4O3S/c6-9(7,8)1-2-4-5-3-1/h(H,6,7,8)(H,2,3,4,5) |
Clave InChI |
WTWZWBCQKSCVFJ-UHFFFAOYSA-N |
SMILES canónico |
C1(=NNN=N1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one](/img/structure/B14409446.png)
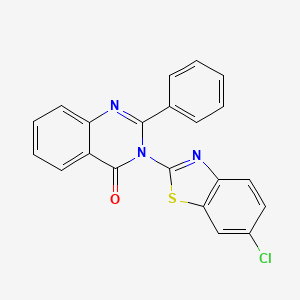

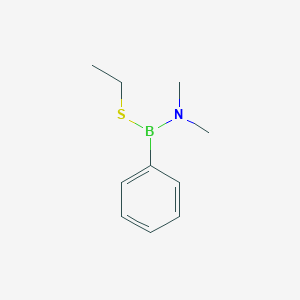
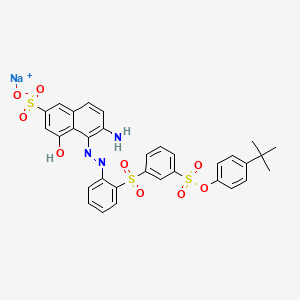
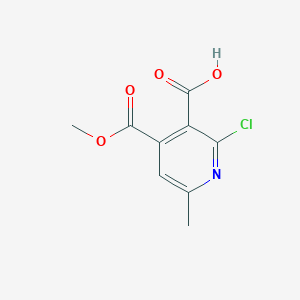
![6-Cyclopropyl-5-oxo-2-phenyl-2H,4H-5lambda~5~-[1,3]dioxino[5,4-b]pyridine](/img/structure/B14409480.png)
![1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14409492.png)
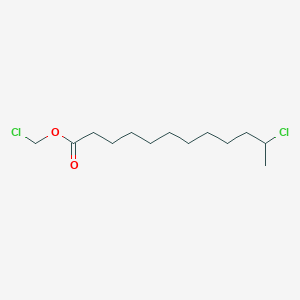
![4-Decylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14409509.png)
